molecular formula C19H28N2O4 B13150985 Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate

Katalognummer: B13150985
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: CJZWRUBWLZGJSL-HOCLYGCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its complex structure and potential utility in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate typically involves multiple steps, including the protection of amino groups and the formation of piperidine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Hydroxypiperidine-1-Carboxylate
  • Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Fluoropiperidine-1-Carboxylate

Uniqueness

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is unique due to its specific structural features and reactivity. Its methyl group at the 4-position of the piperidine ring distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Eigenschaften

Molekularformel

C19H28N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

benzyl (3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16-/m0/s1

InChI-Schlüssel

CJZWRUBWLZGJSL-HOCLYGCPSA-N

Isomerische SMILES

C[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.